molecular formula C4H6N2O B12829113 1-methyl-1H-imidazol-4-ol

1-methyl-1H-imidazol-4-ol

Cat. No.: B12829113
M. Wt: 98.10 g/mol
InChI Key: XOHYKCNIZVUEGX-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of this compound typically yields 1-methyl-1H-imidazole-4-carbaldehyde.

    Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.

    Substitution: Substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-1H-imidazol-4-ol serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives are particularly noted for their antifungal and antibacterial properties. For example, compounds derived from this imidazole structure have shown efficacy against various pathogens, making them valuable in drug development targeting infectious diseases.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of imidazole derivatives against several virulent phytopathogenic bacteria. The results indicated that certain compounds exhibited significant in vitro antibacterial activity, demonstrating the potential of this compound derivatives in developing new antibacterial agents .

Catalysis

In catalysis, this compound acts as a ligand that enhances reaction rates and selectivity in organic synthesis. This property is particularly beneficial for producing fine chemicals and agrochemicals. The ability to facilitate reactions under mild conditions makes it an attractive option for sustainable chemical processes.

Data Table: Catalytic Applications

Application AreaReaction TypeBenefits
Organic SynthesisLigand for transition metalsImproved selectivity and yield
Fine Chemicals ProductionCatalytic processesReduction of reaction times

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its role in biochemical research provides insights into cellular processes, contributing to the understanding of various diseases and potential therapeutic targets.

Example: Enzyme Interaction Studies

In biochemical assays, this compound has been used to investigate its effects on specific enzymes involved in metabolic pathways. These studies help elucidate the compound's mechanism of action and its potential therapeutic implications .

Material Science

This compound is also employed in the formulation of advanced materials such as polymers and coatings. Its properties enhance adhesion and durability, making it suitable for various industrial applications.

Applications in Material Science

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, indicating its utility in developing high-performance materials .

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .

Comparison with Similar Compounds

1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

1-Methyl-1H-imidazol-4-ol is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, as well as its interaction with biological targets.

This compound has a molecular formula of C4H6N2OC_4H_6N_2O and a molecular weight of approximately 98.10 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the interaction with microbial enzymes and receptors, potentially disrupting essential cellular processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various studies. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further research in treating inflammatory diseases .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The imidazole ring's ability to interact with cellular targets could play a crucial role in its efficacy against tumor growth .

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance, it may bind to cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, its ability to modulate receptor activity could lead to altered signaling pathways within cells .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Antitumor ActivityInduced apoptosis in specific cancer cell lines, suggesting potential for cancer therapy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving precursors under basic conditions. Its derivatives are also being explored for enhanced biological activities, indicating a promising avenue for drug development .

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

1-methylimidazol-4-ol

InChI

InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3

InChI Key

XOHYKCNIZVUEGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)O

Origin of Product

United States

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